molecular formula C16H17FN6O B2766266 (E)-N'-{7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide CAS No. 477865-53-5

(E)-N'-{7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide

Cat. No.: B2766266
CAS No.: 477865-53-5
M. Wt: 328.351
InChI Key: QMRAMGREYWZEKN-VXLYETTFSA-N
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Description

(E)-N'-{7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide is a chemical compound supplied for research purposes. It has the CAS Registry Number 477865-53-5 . The molecular formula of this compound is C16H17FN6O, and it has a molecular weight of 328.34 g/mol . This substance is part of a class of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which are of significant interest in medicinal and agrochemical research due to their potential biological activities. As a building block, it provides researchers with a versatile intermediate for the synthesis of more complex molecules and for exploring structure-activity relationships in drug discovery programs . This product is intended for research and development applications in a controlled laboratory environment only. It is not intended for direct use in humans or animals. Researchers handling this compound should refer to the specific safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

N'-[7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O/c1-11(24-14-7-5-4-6-12(14)17)13-8-9-18-16-20-15(21-23(13)16)19-10-22(2)3/h4-11H,1-3H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRAMGREYWZEKN-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-triazole scaffold have shown effectiveness against various bacteria and fungi. A study highlighted that derivatives with this structure demonstrated potent activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli, with some compounds being up to 1600 times more effective than conventional antibiotics like ampicillin .

Antiviral Properties

Triazolopyrimidine derivatives have also been investigated for their antiviral potential. The structural modifications that include fluorinated phenyl groups enhance their bioactivity against viral pathogens. The compound may serve as a lead compound for developing new antiviral agents targeting specific viral enzymes or receptors .

Anti-cancer Activity

The triazolo[1,5-a]pyrimidine core has been linked to anti-cancer activities through mechanisms such as the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. Compounds with similar structures have been reported to inhibit key signaling pathways involved in cancer progression .

Neuroprotective Effects

Emerging studies suggest that certain triazole derivatives can provide neuroprotection by modulating neuroinflammatory responses and oxidative stress. This property makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agrochemicals

Triazolopyrimidine derivatives have shown promise as agrochemicals due to their antifungal and herbicidal properties. Their ability to inhibit fungal growth makes them suitable for developing new fungicides that can protect crops from diseases caused by pathogenic fungi. Research has indicated that these compounds can be effective against phytopathogenic fungi, enhancing crop yield and health .

Pest Control

The structural features of triazolo[1,5-a]pyrimidines allow for the development of insecticides targeting specific pests while minimizing harm to beneficial insects. This selectivity is crucial for sustainable agricultural practices and integrated pest management strategies .

Supramolecular Chemistry

Triazolo[1,5-a]pyrimidines are being explored in supramolecular chemistry due to their ability to form stable complexes with various metal ions. These complexes can be utilized in catalysis or as sensors for detecting environmental pollutants or biological markers .

Polymer Science

The incorporation of triazole moieties into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in developing advanced materials for electronics and aerospace industries .

Case Study 1: Antimicrobial Efficacy

A series of synthesized triazolopyrimidine derivatives were tested for their antimicrobial activity against a panel of bacteria including Pseudomonas aeruginosa and Bacillus subtilis. The results demonstrated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to or better than existing antibiotics, suggesting their potential as new therapeutic agents .

Case Study 2: Agricultural Application

Field trials were conducted using a novel triazolopyrimidine-based fungicide on wheat crops affected by Fusarium graminearum. The treatment resulted in a significant reduction in disease incidence and an increase in crop yield by approximately 20%, showcasing its effectiveness as a protective agent in agriculture .

Mechanism of Action

The mechanism of action of N’-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position 7) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
Target compound: (E)-N'-{7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide 1-(2-fluorophenoxy)ethyl C₁₈H₁₉F₂N₇O 403.39 (calculated) Hypothesized antimalarial/antimicrobial activity (inferred from analogs)
(Z)-N'-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide 4-fluorophenylethenyl C₁₅H₁₃FN₆O 312.31 Discontinued due to safety hazards (explosivity, environmental risks)
N-(7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N'-methoxyiminoformamide 1-(3-fluorophenoxy)ethyl C₁₇H₁₆F₂N₆O₂ 398.35 Industrial-grade synthesis (99% purity)
2-(1,1-Difluoroethyl)-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 1,1-difluoroethyl + tetrahydronaphthyl C₁₇H₁₈F₂N₆ 344.36 Antimalarial (Plasmodium falciparum DHODH inhibitor, 89% yield)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) Sulfonamide + 2,6-difluorophenyl C₁₂H₁₀F₂N₆O₂S 348.31 Herbicide (broadleaf weed control)

Key Observations:

The 4-fluorophenylethenyl analog (CAS 338793-38-7) was discontinued due to safety concerns, suggesting that substituent geometry (ethenyl vs. ethyl) impacts stability and hazard profiles .

Therapeutic Potential: Compounds with tetrahydronaphthyl or difluoroethyl substituents (e.g., ) show strong antimalarial activity (IC₅₀ < 100 nM), highlighting the role of bulky substituents in target binding. The target compound’s dimethylmethanimidamide group may mimic urea/amide interactions in enzyme active sites, similar to sulfonamide-based herbicides like flumetsulam .

Synthetic Feasibility: Industrial-grade synthesis of the 3-fluorophenoxy analog achieves 99% purity, suggesting scalable routes for the target compound .

Biological Activity

The compound (E)-N'-{7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide is a novel triazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

\text{ E N 7 1 2 fluorophenoxy ethyl 1 2 4 triazolo 1 5 a pyrimidin 2 yl}-N,N-dimethylmethanimidamide}

This structure includes a triazolo-pyrimidine core which is known for various biological activities, including antiviral and anticancer properties.

Antiviral Activity

Research indicates that compounds with a triazolo-pyrimidine scaffold exhibit significant antiviral properties. For instance, derivatives similar to our compound have shown effectiveness against the influenza virus by disrupting the interaction between viral proteins essential for replication. A study demonstrated that specific modifications to the triazolo-pyrimidine structure enhanced its inhibitory activity against RNA-dependent RNA polymerase (RdRp) in influenza A virus .

Anticancer Potential

The anticancer activity of triazolo-pyrimidines has been extensively studied. Compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. In particular, studies have shown that modifications at specific positions of the triazole ring can enhance antiproliferative activity against lung and breast cancer cells . The compound under discussion may share these properties due to its structural similarities.

Activity IC50 Value Cell Line/Target
Antiviral13.1 µMHIV-1 RNase H
Anticancer20.5 µMColon carcinoma cells
NeuroprotectiveNot specifiedHaloperidol-induced catalepsy

The mechanism by which (E)-N'-{7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide exerts its biological effects likely involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : It may influence pathways involved in apoptosis and cell survival.
  • Antioxidant Properties : Similar compounds have demonstrated the ability to reduce oxidative stress within cells, contributing to their neuroprotective effects .

Case Studies

A notable case study examined a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives for their biological activities. Among these derivatives, compounds with modifications similar to those found in (E)-N'-{7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide showed promising results in reducing lipid peroxidation and restoring glutathione levels in models of oxidative stress . This suggests potential applications in neurodegenerative diseases.

Q & A

Q. What are the key synthetic pathways for (E)-N'-{7-[1-(2-fluorophenoxy)ethyl]-triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide?

The synthesis typically involves multi-step reactions starting with the formation of the triazolopyrimidine core. A common approach includes:

  • Step 1 : Cyclocondensation of substituted pyrimidine precursors with triazole-forming agents under reflux in polar aprotic solvents (e.g., DMF or ethanol).
  • Step 2 : Introduction of the 2-fluorophenoxyethyl group via nucleophilic substitution or coupling reactions.
  • Step 3 : Final functionalization with N,N-dimethylmethanimidamide using carbodiimide-mediated amidation. Purification often employs column chromatography (silica gel, ethyl acetate/petroleum ether gradients) and recrystallization. Reaction optimization focuses on temperature (60–100°C), solvent choice, and stoichiometry to minimize by-products .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

Structural confirmation relies on:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) to verify substituent positions and stereochemistry. For example, ¹H-NMR peaks at δ 7.4–8.3 ppm confirm aromatic protons in the triazolopyrimidine core .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (C18 columns, acetonitrile/water gradients) to assess purity (>95% required for pharmacological studies) .

Q. What preliminary biological activities have been reported for structurally related triazolopyrimidine derivatives?

Analogous compounds exhibit:

  • Enzyme inhibition : Potent activity against dihydroorotate dehydrogenase (DHODH) and carbonic anhydrases, with IC₅₀ values in the nanomolar range .
  • Antitumor effects : Apoptosis induction in cancer cell lines (e.g., HeLa, MCF-7) via kinase pathway modulation .
  • Antimicrobial activity : MIC values <10 µM against Gram-positive bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized for the 2-fluorophenoxyethyl substituent, and what are common side reactions?

Optimization strategies include:

  • Microwave-assisted synthesis to reduce reaction times (from 72 h to <24 h) while maintaining yields >70% .
  • By-product mitigation : Use of scavenger resins to trap unreacted intermediates (e.g., excess phenoxyethyl halides). Common side products include des-fluoro analogs (due to halogen displacement) and dimerization artifacts, detectable via LC-MS .

Q. What methodologies resolve contradictions in bioactivity data between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Approaches include:

  • Metabolic stability assays : Liver microsome studies to identify rapid degradation pathways.
  • Prodrug design : Masking polar groups (e.g., methoxyimino) to enhance membrane permeability .
  • Pharmacodynamic modeling : Correlating plasma concentrations (measured via UPLC-MS/MS) with target engagement .

Q. How can computational tools guide the design of derivatives with improved target selectivity?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to DHODH versus off-target kinases.
  • QSAR models : Using Hammett constants for the 2-fluorophenoxy group to optimize electron-withdrawing effects, enhancing affinity .
  • MD simulations : Assessing conformational stability of the triazolopyrimidine core in enzyme active sites (e.g., >100 ns trajectories in GROMACS) .

Q. What experimental designs are recommended for assessing the compound’s mechanism of action in complex biological systems?

  • Chemical proteomics : Use of biotinylated probes for pull-down assays to identify interacting proteins in cell lysates .
  • CRISPR-Cas9 knockout screens : Identifying genetic vulnerabilities (e.g., DHODH dependency) in isogenic cell lines .
  • Subcellular fractionation : Tracking mitochondrial localization (via confocal microscopy with fluorescent tags) to confirm DHODH targeting .

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